molecular formula C16H22N2O2 B14958411 1-butyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide

1-butyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide

Cat. No.: B14958411
M. Wt: 274.36 g/mol
InChI Key: PFXSHKYUXPLAKY-UHFFFAOYSA-N
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Description

1-butyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide is a synthetic organic compound with the molecular formula C12H14N2O2 It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide typically involves the reaction of a pyrrolidine derivative with appropriate reagents to introduce the butyl, methyl, and phenyl groups. One common method involves the amidation of a carboxylic acid derivative with an amine. The reaction conditions often include the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-butyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-butyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-butyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    N-methyl-5-oxo-1-phenylpyrrolidine-3-carboxamide: This compound has a similar pyrrolidine ring structure but lacks the butyl group.

    5-oxo-N-(pentan-2-yl)-1-phenylpyrrolidine-3-carboxamide: This compound has a different alkyl group attached to the nitrogen atom.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

1-butyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C16H22N2O2/c1-3-4-10-18-12-13(11-15(18)19)16(20)17(2)14-8-6-5-7-9-14/h5-9,13H,3-4,10-12H2,1-2H3

InChI Key

PFXSHKYUXPLAKY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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